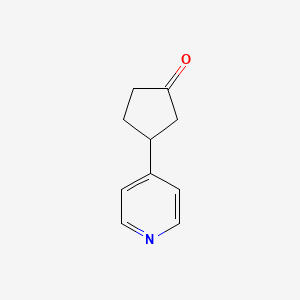

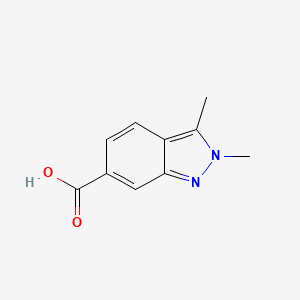

2,3-二甲基-2H-吲唑-6-羧酸

描述

2,3-Dimethyl-2H-indazole-6-carboxylic acid is a chemical compound with the CAS Number: 1234616-78-4 . It has a molecular weight of 190.2 . The IUPAC name for this compound is 2,3-dimethyl-2H-indazole-6-carboxylic acid .

Molecular Structure Analysis

The InChI code for 2,3-Dimethyl-2H-indazole-6-carboxylic acid is 1S/C10H10N2O2/c1-6-8-4-3-7(10(13)14)5-9(8)11-12(6)2/h3-5H,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis

2,3-Dimethyl-2H-indazole-6-carboxylic acid is a solid at room temperature . It should be stored in a refrigerator .科学研究应用

合成和结构化学

1,2-二甲基吲唑鎓-3-羧酸盐,2,3-二甲基-2H-吲唑-6-羧酸的衍生物,是伪交叉共轭共振甜菜碱 (PCCMB)。这些衍生物用于合成吲唑的 N-杂环卡宾,可用于通过脱羧和与异(硫)氰酸酯反应生成中间化合物。该过程突出了这些衍生物在合成新化合物中的化学多功能性和合成应用 (Schmidt et al., 2006)。

光催化反应

该化合物在 2-芳基-2H-吲唑的无过渡金属光催化脱羧烷基化中发挥作用。这一过程涉及在绿色溶剂中使用 2,3-二甲基-2H-吲唑-6-羧酸在可见光照射下,展示了其在环保化学合成中的潜力 (Ma et al., 2021)。

配位化学

在配位化学中,2,3-二甲基-2H-吲唑-6-羧酸及其衍生物用于合成和表征结构的 Cu(II) 配合物。这些配合物根据所使用的配体表现出各种性质,有助于理解配位聚合物和网络结构 (Hawes & Kruger, 2014)。

互变异构研究

3-取代-2H-吲唑-4-酮的质子互变异构的研究涉及使用 2,3-二甲基-2H-吲唑-6-羧酸的衍生物。这些研究提供了对结构歧义和光物理性质的见解,为有机化学和分子结构研究领域做出了贡献 (Rana & Chaudhary, 2021)。

化学发散官能化

该化合物是化学发散官能化过程的组成部分,例如 2H-吲唑的 C-3 官能化。这一反应途径表明了它在有氧条件下合成各种有机化合物中的重要性,突出了其在有机合成中的作用 (Bhattacharjee et al., 2021)。

安全和危害

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H302 (Harmful if swallowed) and H320 (Causes eye irritation) . Precautionary statements include P202 (Do not handle until all safety precautions have been read and understood), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

未来方向

While specific future directions for 2,3-Dimethyl-2H-indazole-6-carboxylic acid were not found in the search results, indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles .

作用机制

Target of Action

Indazole derivatives, which include 2,3-dimethyl-2h-indazole-6-carboxylic acid, have been reported to have a wide variety of medicinal applications . They can act as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It is known that indazole derivatives can interact with their targets and cause changes that result in their medicinal properties . For instance, some indazole derivatives have been found to inhibit the growth of Candida albicans and Candida glabrata .

Biochemical Pathways

Indazole derivatives are known to be involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .

Result of Action

It is known that indazole derivatives can have various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

属性

IUPAC Name |

2,3-dimethylindazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-8-4-3-7(10(13)14)5-9(8)11-12(6)2/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCBXSICRRCTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

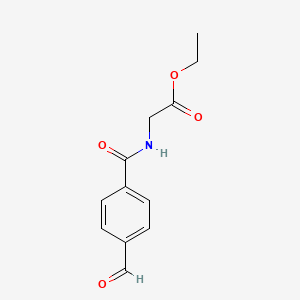

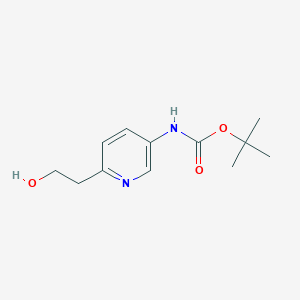

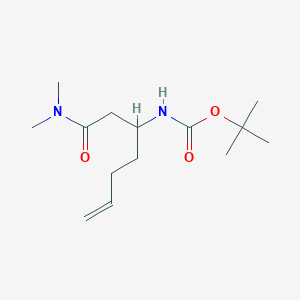

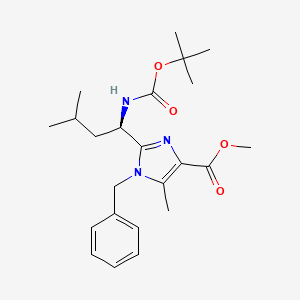

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1407155.png)

![2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1407164.png)

![N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B1407172.png)